molecular formula C17H13N3O B2715599 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 372084-73-6

3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2715599
CAS No.: 372084-73-6
M. Wt: 275.311
InChI Key: IMKRHXOTWIYCKK-UHFFFAOYSA-N
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Description

3-Benzyl-5H-pyrimido[5,4-b]indol-4-one is a chemical compound belonging to the pyrimidoindole family. This compound exhibits diverse biological activities and has gained significant attention in various fields of research. The structure of 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one consists of a fused tricyclic system incorporating both indole and pyrimidine moieties, making it a unique and interesting molecule for scientific studies.

Scientific Research Applications

3-Benzyl-5H-pyrimido[5,4-b]indol-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

The future directions for the research and development of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one could involve exploring its pharmacological interest in more depth . This could include testing its inhibitory potency against various protein kinases and identifying promising compounds for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the tricyclic indole

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities with 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine, are structurally related.

Uniqueness

3-Benzyl-5H-pyrimido[5,4-b]indol-4-one is unique due to its fused tricyclic structure, combining both indole and pyrimidine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRHXOTWIYCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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